![molecular formula C12H9BrN2O B12539727 3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde CAS No. 666840-43-3](/img/structure/B12539727.png)

3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

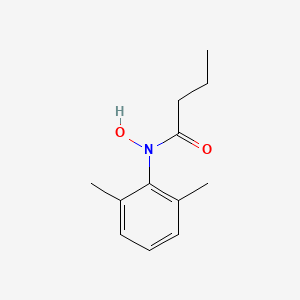

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドは、インドールファミリーに属する複雑な有機化合物です。 インドール誘導体は、その多様な生物活性と、医薬品、化学、産業など様々な分野における応用により、天然物および合成化合物において重要な役割を担っています .

準備方法

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドの合成には、いくつかの段階が必要です。 一般的な方法の1つは、フィッシャーインドール合成であり、これはフェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることからなります . 工業的生産方法では、触媒や制御された温度と圧力設定の使用など、収率と純度を最大化する最適化された反応条件がしばしば利用されます .

化学反応の分析

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドは、次のような様々な化学反応を起こします。

科学的研究の応用

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドは、科学研究において数多くの応用があります。

作用機序

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドの作用機序には、特定の分子標的と経路との相互作用が含まれます。これは、特定の酵素や受容体を阻害し、細胞機能の変化をもたらす可能性があります。 例えば、これは、ポリオール経路に関与する酵素であるアルドース還元酵素の阻害剤として作用し、酸化ストレスと炎症を軽減する可能性があります .

類似化合物の比較

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドは、次のような他のインドール誘導体と比較することができます。

1H-インドール-3-カルバルデヒド: 多成分反応や生物活性分子の合成における役割で知られています.

インドール-3-酢酸: 成長と発達に関与する天然に存在する植物ホルモン.

インドール-3-カルビノール: アブラナ科野菜に含まれており、その抗がん作用について研究されています.

3-ブロモ-4-メチル-1,4-ジヒドロピロロ[3,2-b]インドール-2-カルバルデヒドの独自性は、その特定の臭素化とメチル化にあり、これらは明確な化学的性質と生物活性を与えます .

類似化合物との比較

3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde can be compared with other indole derivatives such as:

1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of this compound lies in its specific bromination and methylation, which confer distinct chemical properties and biological activities .

特性

CAS番号 |

666840-43-3 |

|---|---|

分子式 |

C12H9BrN2O |

分子量 |

277.12 g/mol |

IUPAC名 |

3-bromo-4-methyl-1H-pyrrolo[3,2-b]indole-2-carbaldehyde |

InChI |

InChI=1S/C12H9BrN2O/c1-15-9-5-3-2-4-7(9)11-12(15)10(13)8(6-16)14-11/h2-6,14H,1H3 |

InChIキー |

SBDDILVUOHHHPM-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC=CC=C2C3=C1C(=C(N3)C=O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)

![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)